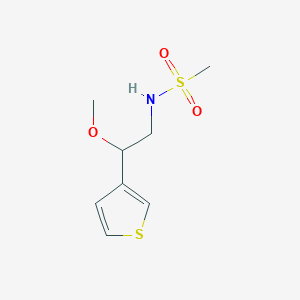

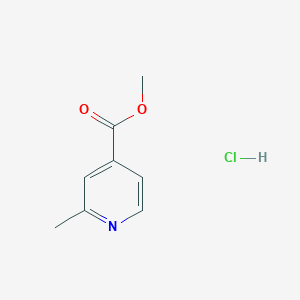

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide has been identified as a significant chemical in various studies for its potential applications in biomedicine and pharmacology. It has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is crucial for medication supply and medical cost reduction . Additionally, derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, indicating its potential as a therapeutic agent .

Synthesis Analysis

The synthesis of related compounds involves the coupling of various acids with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent. The spectral data acquired through NMR and LC-MS techniques confirm the chemical structures of the newly prepared compounds . Another study describes the heterocyclization of chloroepoxy compounds with amino-substituted pyridines, leading to the formation of complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been studied using Density Functional Theory (DFT) calculations. Topological analysis through Atoms in Molecules (AIM) and spectroscopic profiling using FT-IR, FT-Raman, and NMR techniques have provided detailed information about the structure and electronic properties of these molecules .

Chemical Reactions Analysis

The compound and its derivatives have been used as precursors in the synthesis of various heterocyclic systems. By manipulating the ester groups in the starting materials, reactions can be directed towards the formation of either pyridine or pyrrole derivatives, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various computational and experimental methods. The HOMO-LUMO energy gap, charge density distribution, and molecular electrostatic potential (MEP) have been analyzed to understand the reactivity and interaction of these molecules with biological targets. Docking studies have also indicated the role of these compounds in binding to proteins and exhibiting biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(pyridin-3-yl)butanamide serves as a key intermediate in the synthesis of complex molecular structures. For example, its derivatives have been synthesized to explore their binding behavior with negatively charged carboxylatopillar[5]arene, indicating significant potential in forming pseudorotaxane geometries which have applications in molecular machines and materials science (Li et al., 2011). Additionally, the compound's role in the synthesis of pyridine and pyrrole derivatives underlines its utility in diversifying heterocyclic compound libraries, which are crucial in drug discovery and materials chemistry (Uršič et al., 2008).

Biomedical Applications

Research has also identified this compound as a potential modifier in monoclonal antibody production, where it was found to enhance the production yield in Chinese hamster ovary cell cultures. This improvement in monoclonal antibody production is significant for the pharmaceutical industry, especially for the development and manufacturing of biologic therapeutics (Aki et al., 2021).

Material Science and Catalysis

The compound has been investigated for its catalytic properties and application in material sciences. For instance, it has been used in the modification of cathode materials for organic solar cells, demonstrating the potential to improve the efficiency of energy conversion devices. This underscores the compound's relevance in the development of renewable energy technologies (Cao et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been utilized as chemical standards in ion mobility spectrometry, showcasing their importance in enhancing the accuracy and precision of analytical methods, which is crucial for environmental monitoring, forensic analysis, and quality control in pharmaceutical manufacturing (Eiceman et al., 2003).

Eigenschaften

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-pyridin-3-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12-7-8-13(2)18(12)10-4-6-15(19)17-14-5-3-9-16-11-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEBCWVRFIWCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)